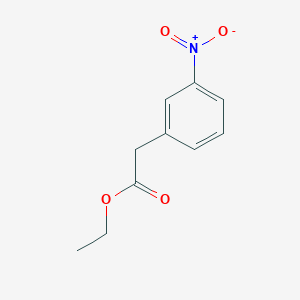

2-(3-硝基苯基)乙酸乙酯

描述

Synthesis Analysis

The synthesis of compounds related to Ethyl 2-(3-nitrophenyl)acetate often involves novel methodologies that highlight the versatility of organic synthesis techniques. For instance, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates a racemization-free synthesis route for hydroxamic acids and ureas from carboxylic acids, showcasing efficient yields under milder conditions (Thalluri, Manne, Dev, & Mandal, 2014). Additionally, the aza-alkylation/intramolecular Michael cascade reaction provides a method for preparing Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, further illustrating the compound's synthetic utility (Choi & Kim, 2017).

Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-nitrophenyl)acetate derivatives has been extensively analyzed through various spectroscopic and crystallographic techniques. For example, X-ray structure, Hirshfeld analysis, and DFT studies of Ethyl-2-(4-Aminophenoxy) Acetate reveal detailed insights into the crystal system and non-covalent interactions, contributing significantly to the understanding of molecular packing and structure-property relationships (Altowyan et al., 2022).

Chemical Reactions and Properties

Ethyl 2-(3-nitrophenyl)acetate and its analogs participate in a variety of chemical reactions, demonstrating a wide range of reactivities. For instance, reactions with lithium 2-nitropropan-2-ide showcase novel ionic substitution processes, highlighting the compound's versatility in synthetic chemistry (Newcombe & Norris, 1979).

科学研究应用

环状异羟肟酸和内酰胺的合成:2-硝基苯基草酸乙酯用于催化氢化过程,得到异羟肟酸和内酰胺,这在禾本科植物中发现的天然环状异羟肟酸中很重要 (Hartenstein & Sicker, 1993).

酯水解中的催化:研究了 2-硝基苯基乙酸乙酯的水解与其与酶促水解的关系,证明了其在理解基础催化机理中的用途 (Bender & Turnquest, 1957).

药物合成中的构件:通过催化的卡宾插入合成了甲基和乙基 N-(4-硝基苯基)氧代吗啉羧酸盐,代表了生物活性药物化合物的新的构件 (Trstenjak, Ilaš, & Kikelj, 2013).

异羟肟酸和脲的合成:2-氰基-2-(4-硝基苯磺酰氧亚氨基)乙酸乙酯在 Lossen 重排过程中用于合成异羟肟酸和脲,而不会发生外消旋,这在药物合成中很重要 (Thalluri, Manne, Dev, & Mandal, 2014).

溶液中的热力学性质:研究了 5-(3-硝基苯基)-呋喃-2-羧酸在乙酸乙酯中的溶解度和热力学性质,有助于理解含羧基物质的溶解度行为 (Sobechko 等,2021).

固体酸催化酯的水解:使用固体酸研究了各种酯(包括 2-硝基苯基乙酸酯)的水解,有助于理解耐水酸催化 (Kimura, Nakato, & Okuhara, 1997).

安全和危害

Ethyl 2-(3-nitrophenyl)acetate is associated with several safety hazards. It is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with this compound include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

未来方向

Research into the applications and properties of Ethyl 2-(3-nitrophenyl)acetate and similar compounds is ongoing. For instance, the Wittig reaction, which Ethyl 2-(3-nitrophenyl)acetate can participate in, continues to be a relevant area of study due to its stereoselective capabilities and ability to be performed in moderate conditions . Additionally, indole derivatives, which include compounds similar to Ethyl 2-(3-nitrophenyl)acetate, have been found to possess diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

作用机制

Target of Action

Ethyl 2-(3-nitrophenyl)acetate is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 2-(3-nitrophenyl)acetate may also interact with various biological targets.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 2-(3-nitrophenyl)acetate may also affect multiple biochemical pathways.

Result of Action

Related compounds have been shown to exhibit a range of biological activities, suggesting that ethyl 2-(3-nitrophenyl)acetate may also have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of Ethyl 2-(3-nitrophenyl)acetate

属性

IUPAC Name |

ethyl 2-(3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSTWFAYXHCBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566713 | |

| Record name | Ethyl (3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-nitrophenyl)acetate | |

CAS RN |

14318-64-0 | |

| Record name | Ethyl (3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

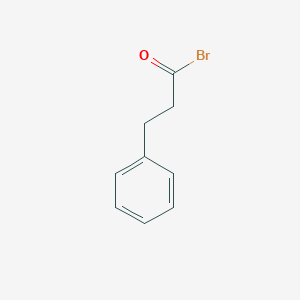

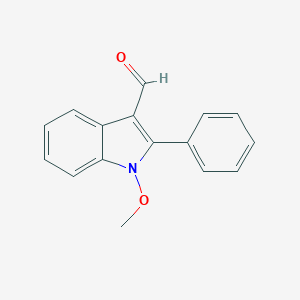

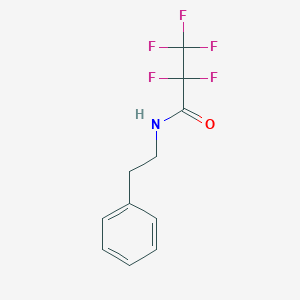

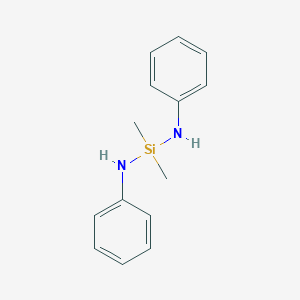

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

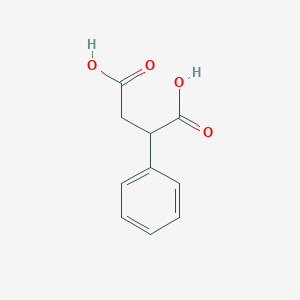

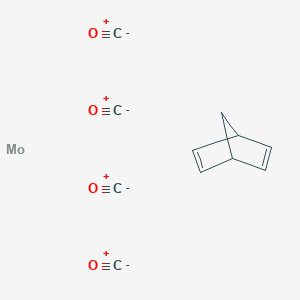

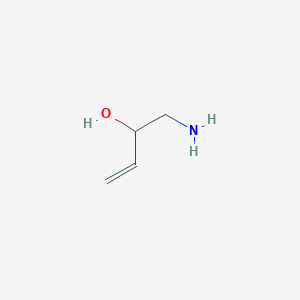

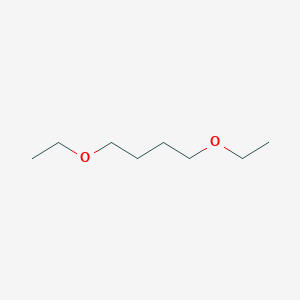

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)

![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)

![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)